molecular formula C24H20FNO6 B11123331 Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11123331
M. Wt: 437.4 g/mol
InChI Key: NBBFDTDADNXPKZ-UHFFFAOYSA-N
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Description

Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound featuring a unique chromeno-pyrrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol core. Reagents such as Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are often used.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

    Esterification: The final step involves esterification to introduce the methyl benzoate moiety. This can be done using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran and chromeno-pyrrol moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups within the structure. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The fluoro group and ester moiety can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound can be used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity, while the chromeno-pyrrol core provides a rigid structure that can fit into specific active sites. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, enhances its reactivity and potential for biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H20FNO6

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 4-[7-fluoro-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H20FNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h4-9,11,16,20H,2-3,10,12H2,1H3

InChI Key

NBBFDTDADNXPKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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